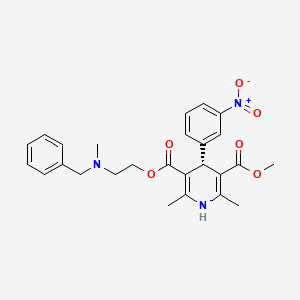
(R)-Nicardipine
Descripción general
Descripción
(R)-Nicardipine is a chemical compound that belongs to the class of dihydropyridine calcium channel blockers. It is used as a research tool in the field of neuroscience, cardiovascular and smooth muscle pharmacology. The compound is known for its potent vasodilatory effects, which make it a promising candidate for treating hypertension and other cardiovascular diseases.
Aplicaciones Científicas De Investigación
Application in Cardiovascular Diseases
Nicardipine, a dihydropyridine calcium channel blocker, has shown promise in the treatment of various cardiovascular conditions. Its efficacy in treating hypertension is notable, with significant reductions in both systolic and diastolic blood pressures observed in numerous studies. Notably, it was found to effectively control blood pressure in hypertensive children, highlighting its potential in pediatric hypertension management (Treluyer et al., 1993). In adults, its hypotensive efficacy was demonstrated without significant changes in heart rate, indicating a stable cardiovascular response (Stornello et al., 1989).
Role in Angina Pectoris
Nicardipine has been researched extensively for its role in treating angina pectoris. It has shown significant improvements in exercise tolerance and time to onset of angina in patients with chronic stable angina, suggesting its potential as an effective therapeutic option in this area. A multicenter randomized trial demonstrated its mild increase in heart rate at rest, balanced by a decrease in blood pressure, thus improving exercise performance in angina patients (Scheidt et al., 1986).
Use in Neonates and Pre-eclampsia
Remarkably, nicardipine has been used effectively as a first-line antihypertensive drug in neonates, showing significant decreases in systolic blood pressure without causing hypotension or other clinical side effects (Milou et al., 2000). Additionally, it has been evaluated as a second-line treatment in severe, early-onset pre-eclamptic patients, providing evidence of its potent antihypertensive properties and usefulness in managing severe cases of pre-eclampsia (Hanff et al., 2005).
Research in Cerebrovascular Conditions
Its application in cerebrovascular conditions like aneurysmal subarachnoid hemorrhage (SAH) has also been investigated. A study compared high-dose and low-dose nicardipine in SAH patients, finding that both doses were clinically equivalent in reducing the incidence of vasospasm, but the low dose was associated with fewer side effects (Haley et al., 1994).
Mecanismo De Acción
Target of Action
®-Nicardipine is a potent calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
®-Nicardipine binds to the alpha-1 subunit of the L-type calcium channels, inhibiting the influx of calcium ions into the vascular smooth muscle cells . This inhibition prevents the contraction of the smooth muscle cells, leading to the dilation of the blood vessels . The resulting vasodilation decreases peripheral vascular resistance, which in turn lowers blood pressure .
Biochemical Pathways
The action of ®-Nicardipine primarily affects the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the influx of calcium ions, a critical second messenger in various cellular processes . This disruption affects the downstream effects of calcium signaling, including muscle contraction and neurotransmitter release .
Pharmacokinetics
The pharmacokinetic properties of ®-Nicardipine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract . It is widely distributed in the body tissues, with a high affinity for vascular smooth muscle cells . ®-Nicardipine is primarily metabolized in the liver by the cytochrome P450 enzyme system, and the metabolites are excreted in the urine . These ADME properties influence the bioavailability of ®-Nicardipine, which is crucial for its therapeutic efficacy .
Result of Action
The molecular and cellular effects of ®-Nicardipine’s action involve the relaxation of vascular smooth muscle cells and the dilation of blood vessels . These effects lead to a decrease in peripheral vascular resistance and a reduction in blood pressure . Therefore, ®-Nicardipine is effective in the treatment of conditions such as hypertension and angina pectoris .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Nicardipine. Factors such as temperature and pH can affect the stability of the drug, potentially altering its efficacy . Additionally, individual factors like age, sex, genetic makeup, and the presence of other diseases can influence how a person responds to ®-Nicardipine . For instance, liver diseases can affect the metabolism of ®-Nicardipine, potentially altering its therapeutic effects .
Propiedades
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317108 | |
| Record name | (+)-Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Nicardipine | |
CAS RN |
76093-35-1 | |
| Record name | (+)-Nicardipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicardipine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICARDIPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7NTH0ZW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details



















Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

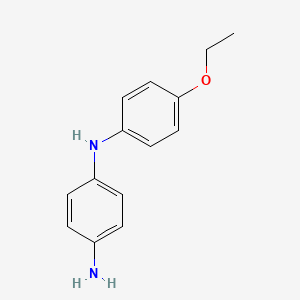
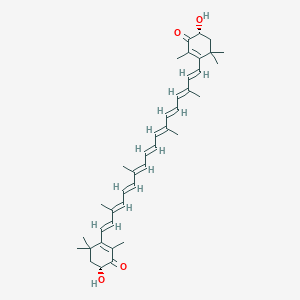


![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)

![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)
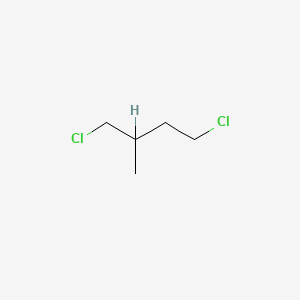


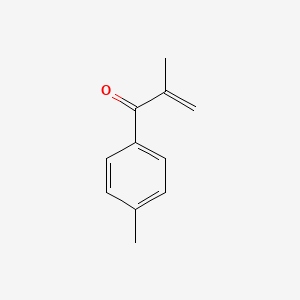
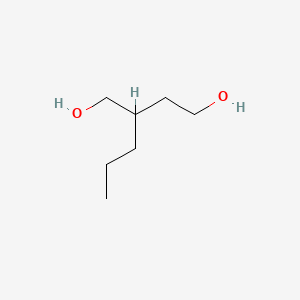
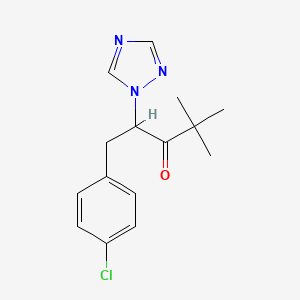
![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)